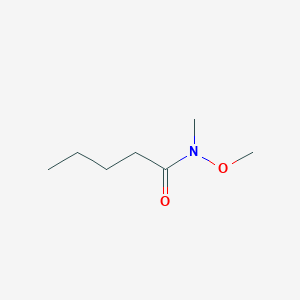

N-methoxy-N-methylpentanamide

Overview

Description

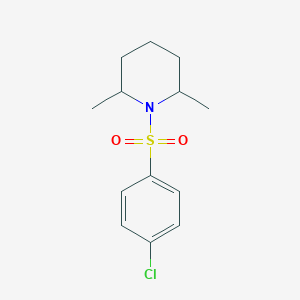

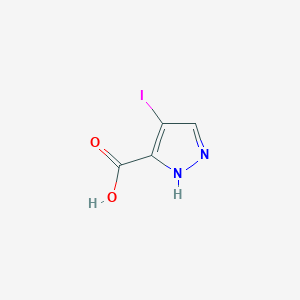

N-methoxy-N-methylpentanamide is a compound with the molecular formula C7H15NO2 . It has an average mass of 145.199 Da and a mono-isotopic mass of 145.110275 Da .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the use of sec-butyllithium in tetrahydrofuran and cyclohexane . The solution is cooled to -50°C, and N-methoxy-N-methylvaleramide is added. After stirring for 10 minutes, the mixture is diluted with ether, washed with water, dried over sodium sulfate, and evaporated .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

N-methoxy-N-methylpentanamide derivatives, such as DPC 333, have been explored for their pharmacokinetic and pharmacodynamic properties. These compounds show potential as inhibitors of tumor necrosis factor α-converting enzyme (TACE), which can significantly inhibit lipopolysaccharide-induced soluble TNF-α production. This attribute points to their potential use in treating various inflammatory diseases, including rheumatoid arthritis, by controlling excessive TNF-α production (Qian et al., 2007).

Biochemical Decomposition

The biochemical decomposition of compounds related to this compound has been a subject of research. For example, organisms capable of decomposing N-(3,4-dichlorophenyl)-2-methylpentanamide (a related compound) have been isolated and identified. This includes studies on how certain enzymes hydrolyze these herbicides, providing insights into potential bioremediation applications (Sharabi & Bordeleau, 1969).

Antimicrobial and Antioxidant Activities

The potential antimicrobial and antioxidant activities of derivatives related to this compound have been explored. For instance, metabolites from the endophytic Botryosphaeria dothidea of Melia azedarach, which include this compound analogs, have shown significant antimicrobial and antioxidant properties, suggesting their potential in pharmaceutical and nutraceutical applications (Xiao et al., 2014).

Drug Interactions and Pharmacokinetics

Research on the interaction of this compound derivatives with other drugs has been conducted. For example, studies have examined the effects of DPC 333 on the disposition of Methotrexate, a drug used in the treatment of rheumatoid arthritis. Such studies provide vital information on potential drug-drug interactions and pharmacokinetics, which is crucial for the safe and effective use of these compounds in medical treatments (Luo et al., 2007).

Anthelmintic Properties

Investigations into the anthelmintic properties of this compound derivatives have been conducted. A study of N-(4-Methoxyphenyl)Pentanamide, a simplified derivative of Albendazole, demonstrated its effectiveness against the nematode Toxocara canis, highlighting its potential as a novel anthelmintic agent (Silva et al., 2022).

Chemical Synthesis and Applications

The synthesis and applications of this compound and its derivatives in chemical synthesis have been a focus in research. For instance, their role in facilitating the synthesis of complex molecules and their utility in pharmaceutical industries on a kilogram scale has been documented (Balasubramaniam & Aidhen, 2008).

Safety and Hazards

Properties

IUPAC Name |

N-methoxy-N-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTCEEGTCPVQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396624 | |

| Record name | N-methoxy-N-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129118-11-2 | |

| Record name | N-methoxy-N-methylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

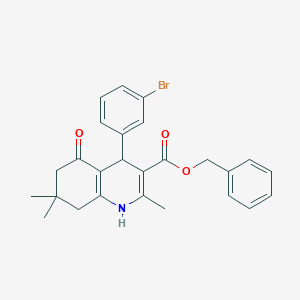

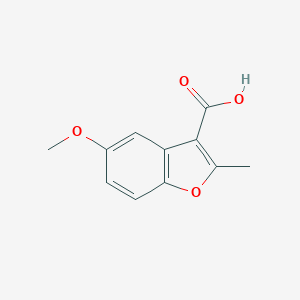

![Diethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B187172.png)

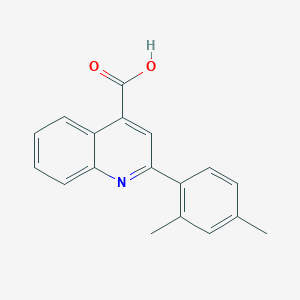

![3-cyclohexyl-2-(methylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187176.png)

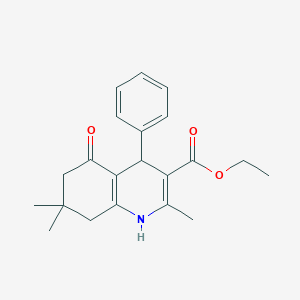

![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)